1-Methylisoquinolin-3-ol

Description

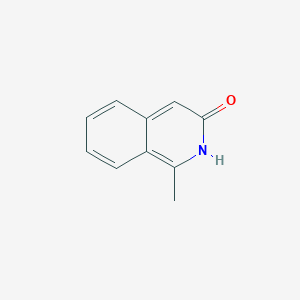

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2H-isoquinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-9-5-3-2-4-8(9)6-10(12)11-7/h2-6H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZERFHYFSWMIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390535 |

Source

|

| Record name | 1-methylisoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16535-89-0 |

Source

|

| Record name | 1-methylisoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylisoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methylisoquinolin-3-ol (CAS No: 16535-89-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible synthetic route, outlines key characterization data, and discusses the potential for tautomerism in this molecule.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. The introduction of a methyl group at the 1-position and a hydroxyl group at the 3-position of the isoquinoline scaffold can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This compound, with the molecular formula C₁₀H₉NO, presents a scaffold with potential for further chemical modification and exploration of its pharmacological profile.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthetic route to this compound involves the intramolecular cyclization of 2-acetylphenylacetonitrile. This precursor can be synthesized from commercially available starting materials. The cyclization is typically acid-catalyzed.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on known syntheses of similar isoquinolin-3-ol derivatives. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Part 1: Synthesis of 2-Acetylphenylacetonitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-bromobenzonitrile and a suitable solvent such as anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Slowly add magnesium turnings to the solution. The reaction may need gentle heating to initiate. Once the Grignard reagent has formed, cool the mixture in an ice bath.

-

Acetylation: Slowly add acetyl chloride or acetic anhydride to the cooled Grignard solution.

-

Work-up: After the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 2-acetylphenylacetonitrile by column chromatography on silica gel.

Part 2: Synthesis of this compound

-

Cyclization: Dissolve the purified 2-acetylphenylacetonitrile in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base, such as a concentrated sodium hydroxide solution, until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Tautomerism

This compound can exist in equilibrium with its tautomeric keto form, 1-methyl-1,2-dihydroisoquinolin-3-one . The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Caption: Tautomeric equilibrium of this compound.

The presence of both tautomers should be considered when analyzing spectral data, as characteristic signals for both the hydroxyl group (enol form) and a carbonyl group (keto form) may be observed.

Characterization Data

Comprehensive, experimentally verified characterization data for this compound is limited in publicly accessible literature. The following table summarizes the available and expected data. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

| Property | Data | Reference |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.19 g/mol | |

| CAS Number | 16535-89-0 | |

| Melting Point | 204 °C (decomposition) | [1] |

| Appearance | Expected to be a solid at room temperature. | |

| ¹H NMR | Data not currently available. | |

| ¹³C NMR | Data not currently available. | |

| IR Spectroscopy | Data not currently available. | |

| Mass Spectrometry | Data not currently available. |

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the methyl group protons, aromatic protons on the benzene and pyridine rings, and a potentially broad signal for the hydroxyl proton (enol form) or an N-H proton (keto form).

-

¹³C NMR: Resonances for the methyl carbon, aromatic carbons, and a signal for the carbon bearing the hydroxyl group (enol form) or the carbonyl carbon (keto form).

-

IR Spectroscopy: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group (enol form) and/or N-H stretch (keto form). A strong absorption band around 1650-1700 cm⁻¹ would indicate the presence of the C=O group of the keto tautomer.

-

Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the molecular weight of 159.19.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or associated signaling pathways of this compound. The isoquinoline scaffold is present in a wide range of biologically active molecules, and this compound represents a novel starting point for biological screening and drug discovery efforts.

Given the lack of data, a logical workflow for investigating the biological profile of this compound is proposed below.

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide has provided a plausible synthetic strategy and highlighted the key characterization parameters that need to be established. The lack of existing biological data presents an opportunity for novel research to uncover the pharmacological potential of this and related isoquinolin-3-ol derivatives. It is imperative for researchers to conduct thorough experimental work to validate the synthesis and fully characterize the compound before proceeding with biological evaluations.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylisoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisoquinolin-3-ol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide variety of biologically active natural products and synthetic compounds. Understanding the physicochemical properties of this compound is fundamental for its potential application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and discusses the implications of these properties.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (1-methyl-2H-isoquinolin-3-one). This keto-enol tautomerism is a key characteristic of this molecule and significantly influences its chemical reactivity and physical properties. The equilibrium between these two forms can be affected by factors such as the solvent, pH, and temperature.

An Inquiry into the Mechanism of Action of 1-Methylisoquinolin-3-ol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisoquinolin-3-ol is a heterocyclic organic compound belonging to the isoquinoline alkaloid family. Isoquinoline alkaloids are a diverse group of natural and synthetic compounds, many of which exhibit significant biological activities and have been developed into therapeutic agents.[1] This document aims to provide an in-depth technical guide on the mechanism of action of this compound. However, a comprehensive review of the scientific literature reveals a significant scarcity of specific studies on this particular compound.

General Biological Activities of Isoquinoline Alkaloids

Isoquinoline alkaloids are known to interact with a wide array of biological targets, leading to a variety of pharmacological effects. Some of the well-documented activities within this class include:

-

Enzyme Inhibition: Many isoquinoline derivatives have been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair in cancer cells.[2] Others have demonstrated inhibitory activity against enzymes like acetylcholinesterase, relevant to neurodegenerative diseases, or monoamine oxidase, a target for antidepressants.

-

Receptor Modulation: Certain isoquinoline alkaloids can act as agonists or antagonists at various neurotransmitter receptors, influencing neuronal signaling.

-

Intercalation with DNA: Some members of this family can intercalate between the base pairs of DNA, disrupting DNA processes and leading to cytotoxic effects.

-

Antimicrobial Activity: Several isoquinoline alkaloids exhibit potent activity against bacteria, fungi, and parasites.

It is plausible that this compound may share some of these general activities. However, without specific experimental data, any proposed mechanism of action would be purely speculative.

Current Status of Research on this compound

Despite extensive searches of scientific databases and literature, no dedicated studies on the mechanism of action of this compound were identified. The available information is limited to its chemical identity and commercial availability for research purposes. There is a clear absence of published data regarding its:

-

Pharmacological Targets: The specific proteins, enzymes, or receptors with which this compound interacts remain unknown.

-

Quantitative Data: No IC50, Ki, or other quantitative measures of biological activity have been reported.

-

Signaling Pathways: The intracellular signaling cascades that may be modulated by this compound have not been elucidated.

-

Experimental Protocols: Consequently, no detailed experimental methodologies for studying the mechanism of action of this compound can be provided.

Future Directions and Research Opportunities

The lack of information on the biological activity of this compound presents a clear research opportunity. A systematic investigation into its pharmacological profile is warranted. The following experimental workflow is proposed for future studies:

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion

References

The Biological Versatility of 1-Methylisoquinolin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif renowned for its presence in a vast array of natural products and synthetically derived compounds exhibiting significant pharmacological properties.[1][2][3] This structural framework is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] This technical guide focuses on the biological potential of 1-Methylisoquinolin-3-ol and its derivatives, a specific subclass of the expansive isoquinoline family. While direct and extensive research on this particular core structure is limited in publicly available literature, this document will provide an in-depth overview of the known biological activities of closely related isoquinoline analogs. By examining the structure-activity relationships of these related compounds, we can infer the potential therapeutic applications and guide future research and drug development efforts for this compound derivatives.

Potential Therapeutic Applications of the Isoquinoline Scaffold

The versatility of the isoquinoline nucleus allows for substitutions at various positions, leading to a wide range of pharmacological activities.[1] The following sections summarize key biological effects observed for isoquinoline derivatives, providing a foundation for the anticipated activities of this compound analogs.

Anticancer Activity

A significant body of research highlights the potent antitumor properties of isoquinoline derivatives.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, modulation of signaling pathways involved in cell proliferation and apoptosis, and disruption of microtubule dynamics.[4][8]

For instance, certain 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[8] The substitution at the 3-position of the isoquinoline ring, in particular, has been noted as being advantageous for anticancer activity, potentially enhancing cell survival and maturation while decreasing proliferation.[1]

Table 1: Cytotoxic Activity of Selected Isoquinoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-Arylisoquinoline Derivative (Compound 7) | HuH7 (Liver Cancer) | 1.93 | [8] |

| 3-Arylisoquinoline Derivative (Compound 7) | LM9 (Liver Cancer) | 2.10 | [8] |

| N-benzyl isoquinoline alkaloid (3,4-2H-tomentelline C) | HepG2 (Liver Cancer) | 7.42 | [9] |

| 9-demethylmucroniferanine A | MGC-803 (Gastric Cancer) | 5.1 | [9] |

| 9-demethylmucroniferanine A | HGC-27 (Gastric Cancer) | 7.6 | [9] |

| 3-Biphenyl-N-methylisoquinolin-1-one (7) | Various Human Cancer Cell Lines | Potent Activity Reported | [7] |

Signaling Pathway Implicated in Anticancer Activity of Isoquinoline Derivatives

Caption: Potential anticancer mechanisms of isoquinoline derivatives.

Antimicrobial Activity

The isoquinoline scaffold is also a promising framework for the development of novel antibacterial agents.[10] Various derivatives have demonstrated activity against a range of bacterial pathogens, particularly Gram-positive bacteria.

A study on tricyclic isoquinoline derivatives, synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, revealed antibacterial properties against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[10]

Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives

| Compound | S. aureus (µg/mL) | S. pneumoniae (µg/mL) | E. faecium (µg/mL) | Reference |

| 8d | 16 | - | 128 | [10] |

| 8f | 32 | 32 | 64 | [10] |

Experimental Workflow for Antimicrobial Screening

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Isoquinoline derivatives have also been investigated for their anti-inflammatory properties.[11][12] The mechanism of action is often associated with the inhibition of key inflammatory mediators. A study on 3-bromo isoquinoline derivatives reported noteworthy analgesic and anti-inflammatory activity, suggesting their potential as lead molecules for the development of new anti-inflammatory agents.[12] Research into other isoquinoline derivatives has shown a reduction in the serum levels of interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in animal models of inflammation.[11]

Logical Relationship in Anti-inflammatory Action

Caption: Inhibition of the COX-2 pathway by isoquinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key biological assays cited in the literature for isoquinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

1. Cell Seeding:

-

Plate cells (e.g., HuH7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

-

Grow a fresh culture of the test bacteria (e.g., S. aureus) on an appropriate agar plate.

-

Inoculate a few colonies into a sterile broth and incubate until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

-

Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The isoquinoline scaffold represents a privileged structure in medicinal chemistry, with a proven track record in the development of therapeutic agents. While direct biological data for this compound derivatives is currently scarce, the extensive research on related isoquinoline analogs strongly suggests a high potential for a diverse range of biological activities. The presence of the methyl group at the 1-position and the hydroxyl group at the 3-position offers unique opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Screening these compounds against a panel of cancer cell lines, bacterial and fungal strains, and in models of inflammation will be crucial to uncovering their therapeutic potential. Detailed structure-activity relationship studies will be essential to identify the key structural features required for each biological activity and to guide the design of next-generation drug candidates based on this promising scaffold. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. mdpi.com [mdpi.com]

- 5. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jptcp.com [jptcp.com]

The Discovery and Isolation of Novel Isoquinoline Alkaloids: A Technical Guide for Researchers

An in-depth exploration of modern techniques and methodologies for the identification and purification of novel isoquinoline alkaloids, tailored for researchers, scientists, and professionals in drug development.

Isoquinoline alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of medicinal chemistry for centuries. Derived primarily from plant sources, these nitrogen-containing heterocyclic compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The continuous search for novel isoquinoline alkaloids with enhanced efficacy and novel mechanisms of action remains a vibrant and critical area of drug discovery. This technical guide provides a comprehensive overview of the core methodologies involved in the discovery and isolation of these valuable compounds, with a focus on data-driven approaches and detailed experimental protocols.

Modern Extraction Techniques for Isoquinoline Alkaloids

The initial and one of the most critical steps in the isolation of novel isoquinoline alkaloids is the extraction from the raw plant material. The choice of extraction method significantly impacts the yield, purity, and profile of the isolated compounds. While traditional methods like maceration and Soxhlet extraction are still in use, modern techniques offer significant advantages in terms of efficiency, reduced solvent consumption, and preservation of thermolabile compounds.

A comparative analysis of various extraction methods highlights the superiority of modern techniques in terms of both yield and purity.[1] Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have demonstrated particularly high efficiency in extracting alkaloids by effectively disrupting plant cell walls.[1]

Table 1: Comparison of Extraction Methods for Alkaloids

| Extraction Method | Average Yield (%) | Average Purity (%) | Extraction Time | Solvent Consumption |

| Maceration | 1.19 | 67.9 | 24-72 hours | High |

| Soxhlet Extraction | 1.63 | 74.9 | 6-24 hours | High |

| Ultrasound-Assisted Extraction (UAE) | 2.15 | 85.3 | 30-60 minutes | Moderate |

| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 15-30 minutes | Low |

| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 10-20 minutes | Low |

| Supercritical Fluid Extraction (SFE) | Variable | High | 30-120 minutes | Low (CO2) |

| Pressurized Liquid Extraction (PLE) | High | High | 15-30 minutes | Low |

Data compiled from comparative studies on alkaloid extraction.[1]

Experimental Protocols for Isolation and Purification

Following extraction, a series of chromatographic techniques are employed to isolate and purify individual isoquinoline alkaloids from the crude extract. The selection and optimization of these methods are crucial for obtaining compounds of high purity suitable for structural elucidation and bioactivity screening.

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.[2]

Objective: To extract isoquinoline alkaloids from dried and powdered plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Berberis species)

-

Extraction solvent (e.g., 80% methanol or ethanol)

-

Ultrasonic bath or probe sonicator

-

Filter paper or centrifugation apparatus

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 10 g of the dried, finely powdered plant material.

-

Solvent Addition: Place the plant material in a flask and add 100 mL of the extraction solvent (1:10 solid-to-liquid ratio).

-

Ultrasonication: Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture. Sonicate at a frequency of 40 kHz and a power of 100 W for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

-

Filtration/Centrifugation: After sonication, separate the extract from the solid residue by filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.

-

Storage: Store the crude extract at 4°C in a desiccator until further purification.

Column Chromatography for Primary Fractionation

Column chromatography is a fundamental technique for the initial separation of the crude extract into fractions with varying polarities.

Objective: To perform a preliminary separation of the crude alkaloid extract.

Materials and Reagents:

-

Crude alkaloid extract

-

Stationary phase: Silica gel (60-120 mesh) or alumina

-

Mobile phase: A gradient of non-polar to polar solvents (e.g., hexane, ethyl acetate, methanol)

-

Glass column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase in the initial non-polar solvent and carefully pack it into the glass column, avoiding air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load the sample onto the top of the packed column.

-

Elution: Begin elution with the least polar solvent, gradually increasing the polarity by adding more polar solvents to the mobile phase.

-

Fraction Collection: Collect the eluate in separate fractions of a defined volume (e.g., 10-20 mL).

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.

-

Fraction Pooling: Combine fractions with similar TLC profiles for further purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

Preparative HPLC is a high-resolution technique used to isolate pure compounds from the enriched fractions obtained from column chromatography.[3]

Objective: To purify individual isoquinoline alkaloids to a high degree of purity.

Materials and Reagents:

-

Enriched alkaloid fraction from column chromatography

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water with additives like formic acid or trifluoroacetic acid)

-

Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

-

Method Development: Develop an analytical HPLC method to achieve good separation of the target compound(s) in the fraction.

-

Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

-

Sample Preparation: Dissolve the enriched fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Fractionation: Inject the sample onto the preparative HPLC column and collect the fractions corresponding to the peaks of interest as they elute.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Removal: Remove the solvent from the pure fractions using a rotary evaporator or lyophilizer to obtain the purified isoquinoline alkaloid.

Bioactivity of Novel Isoquinoline Alkaloids

Newly isolated isoquinoline alkaloids are often screened for a variety of biological activities. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 2: Selected Bioactivities of Novel Isoquinoline Alkaloids

| Alkaloid | Plant Source | Bioactivity | Cell Line/Target | IC50 (µM) |

| Hypeontine | Hypecoum ponticum | Antibacterial | Pseudomonas aeruginosa | 64.0 µg/mL |

| 3,4-2H-tomentelline C | C. tomentella | Cytotoxic | HepG2 | 7.42 |

| Litcubanine A | Litsea cubeba | Anti-inflammatory | LPS-stimulated macrophages | - |

| Naphthylisoquinolines (Agents 1, 4, 11) | Dioncophyllaceae and Ancistrocladaceae | Anticancer | MCF-7, MDA-MB-231 | Varies |

This table presents a selection of recently reported bioactivities. The absence of an IC50 value indicates that the primary reported effect was not quantified in this manner in the cited literature.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which novel isoquinoline alkaloids exert their biological effects is crucial for drug development. Many of these compounds have been found to modulate key signaling pathways involved in inflammation and apoptosis.

Experimental Workflow for Isolation and Characterization

The overall process from plant material to a pure, characterized novel isoquinoline alkaloid follows a logical workflow.

References

Spectroscopic Analysis of 1-Methylisoquinolin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 1-methylisoquinolin-3-ol. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a comprehensive overview based on established spectroscopic principles and data from closely related isoquinoline derivatives. The potential for tautomerism between the hydroxyl (-ol) and keto (-one) forms is a central consideration in the interpretation of its spectral data.

Tautomerism in this compound

This compound can exist in two tautomeric forms: the aromatic alcohol form (this compound) and the lactam form (1-methylisoquinolin-3(2H)-one). The equilibrium between these two forms is influenced by factors such as the solvent and the solid-state packing. Spectroscopic analysis is crucial for identifying the predominant tautomer in a given state. In many related heterocyclic systems, the keto form is often more stable.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both tautomers of this compound. These predictions are based on the analysis of similar compounds and general spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS)

| Proton | Predicted Chemical Shift (ppm) - this compound | Predicted Chemical Shift (ppm) - 1-Methylisoquinolin-3(2H)-one | Multiplicity | Coupling Constants (Hz) |

| CH₃ | ~2.5 | ~2.4 | s | - |

| H-4 | ~6.8 | ~6.5 | s | - |

| H-5 | ~7.8 | ~7.6 | d | ~8.0 |

| H-6 | ~7.5 | ~7.3 | t | ~7.5 |

| H-7 | ~7.6 | ~7.4 | t | ~7.5 |

| H-8 | ~8.0 | ~7.9 | d | ~8.0 |

| OH | Variable (broad) | - | br s | - |

| NH | - | Variable (broad) | br s | - |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) - this compound | Predicted Chemical Shift (ppm) - 1-Methylisoquinolin-3(2H)-one |

| CH₃ | ~18 | ~17 |

| C-1 | ~150 | ~145 |

| C-3 | ~160 | ~165 (C=O) |

| C-4 | ~105 | ~100 |

| C-4a | ~130 | ~128 |

| C-5 | ~128 | ~127 |

| C-6 | ~125 | ~124 |

| C-7 | ~129 | ~128 |

| C-8 | ~120 | ~119 |

| C-8a | ~138 | ~135 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) - this compound | Predicted Wavenumber (cm⁻¹) - 1-Methylisoquinolin-3(2H)-one |

| O-H Stretch | 3200-3600 (broad) | - |

| N-H Stretch | - | 3200-3400 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch (Amide) | - | 1650-1680 |

| C=N Stretch | ~1620 | - |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C-O Stretch | 1200-1300 | - |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Predicted m/z (M⁺) | 159 |

| Key Fragmentation Pathways | Loss of CO, loss of CH₃, fragmentation of the benzene ring |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a standard 90° pulse.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.[1]

-

Spectrum Acquisition:

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[1]

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile solids, direct infusion via a suitable solvent or a solids probe is appropriate.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound, where tautomerism is a key consideration.

References

A Technical Guide to Substituted Isoquinolin-3-ols: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among its many derivatives, substituted isoquinolin-3-ols represent a class of compounds of significant interest in medicinal chemistry due to their diverse biological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][4][5] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of substituted isoquinolin-3-ols, serving as a resource for professionals engaged in drug discovery and development.

I. Synthetic Methodologies

The construction of the isoquinolin-3-ol core can be achieved through several synthetic strategies. A prevalent and effective method involves the acid-catalyzed cyclization of N-styrylbenzamides. This approach offers a versatile route to various substituted analogs.

General Experimental Protocol: Synthesis via N-Styrylbenzamide Cyclization

A typical procedure involves the reaction of a substituted N-styrylbenzamide with a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures.

Materials:

-

Substituted N-styrylbenzamide (1.0 eq)

-

Polyphosphoric acid (PPA) (10-20 eq by weight)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

The substituted N-styrylbenzamide is added to polyphosphoric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The mixture is heated to 100-140°C and stirred vigorously for 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.

-

The resulting aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted isoquinolin-3-ol.

This methodology allows for the introduction of a variety of substituents on both the benzene and isoquinoline ring systems, enabling the exploration of structure-activity relationships.

Alternative Synthetic Routes

Other notable methods for synthesizing the isoquinoline core include:

-

Palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization.[6]

-

Condensation of lithiated o-tolualdehyde imines with nitriles to form eneamido anion intermediates that cyclize to form the isoquinoline ring.[7][8]

-

Microwave-assisted, copper-catalyzed tandem reactions for the synthesis of 3,4-diaryl isoquinolines.[9]

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

II. Biological Activities and Therapeutic Targets

Substituted isoquinolin-3-ols and related isoquinolones have been investigated for a range of therapeutic applications, demonstrating significant potential in oncology, immunology, and anti-infective research.[2][4][10]

A. Anticancer Activity

The isoquinoline scaffold is a key component in many anticancer agents.[1][4] Derivatives of this class have shown efficacy against various human tumor cell lines.[11][12] The mechanisms of action are diverse and include:

-

Kinase Inhibition: Many isoquinoline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[13] Specific targets include c-Jun N-terminal kinase (JNK), which is involved in stress signaling and apoptosis.[14] The development of pyrazolo[3,4-g]isoquinolines has yielded novel families of kinase inhibitors with varying selectivity profiles.[15]

-

Topoisomerase Inhibition: Certain N-substituted isoquinoline derivatives can stabilize the topoisomerase I-DNA complex, leading to DNA damage and cell death in cancer cells.[4]

-

Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, a validated target for cancer chemotherapy.[10]

Data Presentation: Anticancer Activity of Isoquinolinone Derivatives

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| 7 | 3-Biphenyl-N-methyl | Various Human Cancers | Potent Activity | [12] |

| 15 | O-(3-hydroxypropyl) | Various Human Cancers | 3-5x > Compound 1 | [11] |

| 37 | N-benzyl isoquinoline | HepG2 | 7.42 | [3] |

| 38 | 9-demethylmucroniferanine A | MGC-803 / HGC-27 | 5.1 / 7.6 | [3] |

This table summarizes representative data from cited literature and is not exhaustive.

B. Anti-inflammatory Activity

Isoquinoline derivatives have also demonstrated significant anti-inflammatory properties.[1][5] The mechanism often involves the inhibition of key inflammatory mediators and pathways. For instance, certain novel benzo[de][7][9][16]triazolo[5,1-a]isoquinoline compounds have shown promising anti-arthritic activity by reducing serum levels of interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in animal models.[5]

C. Antimicrobial Activity

The therapeutic potential of isoquinolines extends to infectious diseases.[2] Synthesized derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[10][17] For example, fluorophenylpropanoate ester and halogenated phenyl carbamate derivatives of tetrahydroisoquinoline have been reported to exert remarkable bactericidal activity.[10]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the synthesis and mechanism of action of isoquinolin-3-ols is crucial for a deeper understanding.

A. Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted isoquinolin-3-ols, as described in the experimental protocol.

Caption: A step-by-step workflow for the synthesis of isoquinolin-3-ols.

B. Kinase Inhibition Signaling Pathway

Isoquinolin-3-ol derivatives can act as kinase inhibitors, disrupting downstream signaling cascades that promote cell proliferation and survival. The diagram below illustrates the inhibition of a generic MAP Kinase (e.g., JNK) pathway.

Caption: Inhibition of a kinase cascade by a substituted isoquinolin-3-ol.

IV. Structure-Activity Relationships (SAR)

The biological activity of substituted isoquinolin-3-ols is highly dependent on the nature and position of substituents on the heterocyclic core.[11][12] SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.

Key observations from various studies include:

-

Substitution at the 3-position: The nature of the group at this position can significantly influence activity. For example, a 3-biphenyl substitution in isoquinolin-1-ones led to potent anticancer activity.[12]

-

Substitution on the Nitrogen: N-alkylation can modulate the pharmacological properties. An N-methyl group was present in a highly active 3-biphenylisoquinolin-1-one.[12]

-

Substitution on the Benzo Ring: The placement of electron-donating or electron-withdrawing groups on the fused benzene ring can fine-tune the molecule's electronic properties and binding interactions with biological targets.

The logical relationship in SAR can be visualized as follows:

Caption: The iterative cycle of SAR studies in drug development.

V. Conclusion

Substituted isoquinolin-3-ols are a versatile and pharmacologically significant class of compounds. Efficient synthetic routes provide access to a wide range of derivatives, which have demonstrated promising activity as anticancer, anti-inflammatory, and antimicrobial agents. Their ability to modulate key biological pathways, particularly protein kinase signaling, underscores their potential in drug discovery. Future research will likely focus on the continued optimization of these scaffolds to develop novel therapeutics with enhanced efficacy and safety profiles for a variety of diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel synthesis of isoquinolin-3-ols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

Unveiling the Therapeutic Potential of 1-Methylisoquinolin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylisoquinolin-3-ol has emerged as a molecule of interest in the landscape of modern drug discovery. This technical guide synthesizes the current understanding of its potential therapeutic targets, offering a detailed overview for researchers and drug development professionals. While direct quantitative data on the lead compound remains elusive in publicly accessible literature, this document outlines the established therapeutic relevance of its derivatives and provides a comprehensive framework of experimental protocols for its further investigation. The primary identified target for derivatives of this compound is Phosphodiesterase 10A (PDE10A), an enzyme implicated in a range of neurological and psychiatric disorders. Furthermore, its structural motif is utilized as a scaffold in the synthesis of potent kinase inhibitors, suggesting a broader potential in oncology and other therapeutic areas. This guide presents detailed methodologies for key experimental assays and visualizes the pertinent signaling pathways and experimental workflows to facilitate future research and development efforts.

Introduction

Isoquinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a member of this family, has been identified as a key intermediate and a potential pharmacophore for targeting significant enzymes involved in cellular signaling. This document provides an in-depth exploration of the potential therapeutic targets of this compound, with a focus on PDE10A and various protein kinases.

Potential Therapeutic Target: Phosphodiesterase 10A (PDE10A)

Patent literature has identified derivatives of this compound as potent inhibitors of Phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a crucial role in signal transduction in the brain, particularly in the striatum. Inhibition of PDE10A leads to an increase in cyclic nucleotide levels, which can modulate the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of neuronal signaling pathways makes PDE10A an attractive target for the treatment of central nervous system (CNS) disorders.

Therapeutic Implications of PDE10A Inhibition

The inhibition of PDE10A is being explored for the treatment of a variety of CNS disorders, including:

-

Psychosis and Schizophrenia: By modulating striatal neuronal activity, PDE10A inhibitors may offer a novel therapeutic approach for managing the symptoms of these conditions.

-

Obesity and Type II Diabetes: PDE10A is also expressed in peripheral tissues, and its inhibition may have metabolic benefits.

While specific quantitative data for this compound is not currently available in the public domain, the following table provides a template for presenting such data once obtained.

Table 1: Template for Quantitative Data on PDE10A Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | EC50 (nM) | Reference |

| This compound | PDE10A | SPA / FPA | Data not available | Data not available | Data not available | |

| Derivative 1 | PDE10A | SPA | Value | Value | Value | [Citation] |

| Derivative 2 | PDE10A | FPA | Value | Value | Value | [Citation] |

SPA: Scintillation Proximity Assay; FPA: Fluorescence Polarization Assay.

Signaling Pathway of PDE10A

The following diagram illustrates the central role of PDE10A in cyclic nucleotide signaling.

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of 1-Methylisoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 1-methylisoquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the cyclization of 2-acetylbenzoic acid with hydroxylamine hydrochloride, followed by a base-mediated intramolecular condensation. This method provides a reliable route to the target compound. This protocol includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities make them attractive scaffolds for drug discovery. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules. The protocol described herein provides a practical and accessible method for the laboratory-scale preparation of this compound.

Experimental Protocol

This synthesis is a two-step process starting from 2-acetylbenzoic acid. The initial step involves the formation of an oxime intermediate, which then undergoes a cyclization reaction to yield the final product.

Materials and Reagents:

-

2-Acetylbenzoic acid

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step 1: Synthesis of (E)-2-(1-(hydroxyimino)ethyl)benzoic acid (Oxime Intermediate)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-acetylbenzoic acid in 100 mL of ethanol.

-

To this solution, add 6.0 g of hydroxylamine hydrochloride and 10.0 g of sodium acetate.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in 100 mL of water and acidified to pH 2 with 2M hydrochloric acid.

-

The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the oxime intermediate.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, dissolve the dried oxime intermediate from Step 1 in 100 mL of a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it to pH 7 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration and washed with water.

-

The crude product is then purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.

-

The fractions containing the desired product are combined, and the solvent is evaporated to yield pure this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-Acetylbenzoic acid |

| Intermediate | (E)-2-(1-(hydroxyimino)ethyl)benzoic acid |

| Final Product | This compound |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Expected Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 208-212 °C |

Experimental Workflow Diagram

Application Notes and Protocols for the Investigation of 1-Methylisoquinolin-3-ol in Cell-Based Assays

Disclaimer: Information regarding the specific biological activities and mechanisms of action of 1-Methylisoquinolin-3-ol is limited in currently available scientific literature. The following application notes and protocols are based on the known activities of structurally related isoquinoline derivatives and provide a general framework for the investigation of this compound in cell-based assays. Researchers should perform initial dose-response and cytotoxicity studies to determine the optimal experimental conditions for their specific cell lines and assays.

Introduction

Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. Various substituted isoquinolines have demonstrated a wide range of therapeutic potential, including anti-cancer, neuroprotective, and anti-addictive properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related endogenous amine, has shown promise as a neuroprotectant.[1] Other derivatives, such as 3-acyl isoquinolin-1(2H)-ones, have been identified as potent anti-tumor agents that can induce cell cycle arrest and apoptosis in cancer cells.[2]

This document provides a guide for researchers, scientists, and drug development professionals on how to approach the investigation of the novel compound this compound in cell-based assays. The protocols and potential mechanisms described herein are based on the activities of similar isoquinoline structures and are intended to serve as a starting point for further research.

Potential Mechanism of Action

Based on the activities of related isoquinoline compounds, this compound could potentially exert its effects on cells through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and death.

One plausible hypothesis is the induction of apoptosis. Some isoquinolinone derivatives have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax, leading to the activation of caspases.[2] Furthermore, the modulation of signaling pathways such as the MEK/ERK and p38 MAPK pathways has been implicated in the anti-tumor effects of isoquinoline derivatives.[2] It is also conceivable that this compound could influence other cellular processes such as cell cycle progression or induce other forms of programmed cell death like pyroptosis.[2]

A proposed signaling pathway for the potential anti-cancer effects of this compound is depicted below.

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell-based assays.

Protocol 1: Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Target cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

-

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Target cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Protocol 3: Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

-

Target cell line

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Caption: General experimental workflow for compound screening.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical IC50 Values of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 | 24 | 75.2 |

| 48 | 48.5 | |

| 72 | 25.1 | |

| A549 | 24 | 88.9 |

| 48 | 62.3 | |

| 72 | 38.7 |

Table 2: Hypothetical Effect of this compound on Apoptosis in MCF-7 Cells (48h Treatment)

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

| Vehicle Control | - | 3.2 ± 0.5 | 1.8 ± 0.3 |

| This compound | 25 | 15.7 ± 1.2 | 8.4 ± 0.9 |

| 50 | 28.9 ± 2.1 | 15.6 ± 1.5 |

Table 3: Hypothetical Relative Protein Expression Changes in MCF-7 Cells (48h Treatment)

| Protein | Vehicle Control | This compound (50 µM) |

| Bcl-2 | 1.00 | 0.45 ± 0.08 |

| Bax | 1.00 | 2.10 ± 0.25 |

| Cleaved Caspase-3 | 1.00 | 3.50 ± 0.40 |

| p-ERK/ERK | 1.00 | 0.30 ± 0.05 |

| p-p38/p38 | 1.00 | 0.60 ± 0.10 |

digraph "logical_relationship" { graph [rankdir="TB"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];node1 [label="{

this compound | , fillcolor="#FBBC05", fontcolor="#202124"]; node2 [label="{Increased Concentration}" Cell Viability | , shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; node3 [label="{Decreased}" Apoptosis | , shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; node4 [label="{Increased}" Pro-apoptotic Proteins (Bax, Cleaved Caspase-3) | , fillcolor="#F1F3F4", fontcolor="#202124"]; node5 [label="{Up-regulated}" Anti-apoptotic Protein (Bcl-2) | , fillcolor="#F1F3F4", fontcolor="#202124"]; node6 [label="{Down-regulated}" Pro-survival Signaling (p-ERK) | , fillcolor="#F1F3F4", fontcolor="#202124"];Inhibited}"

node1:f1 -> node2:f0; node1:f1 -> node3:f0; node3:f1 -> node4:f0; node3:f1 -> node5:f0; node2:f1 -> node6:f0; }

Caption: Logical relationship of potential compound effects.

Conclusion

While specific data on this compound is not yet widely available, the protocols and potential mechanisms outlined in this document provide a solid foundation for its investigation in cell-based assays. Based on the known activities of related isoquinoline derivatives, it is plausible that this compound may exhibit anti-proliferative and pro-apoptotic effects, potentially through the modulation of key cellular signaling pathways. The provided experimental workflows and data presentation formats are designed to guide researchers in systematically characterizing the biological activities of this novel compound. Initial exploratory studies focusing on cytotoxicity and dose-response are crucial first steps in uncovering the therapeutic potential of this compound.

References

- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylisoquinolin-3-ol: A Potential Scaffold for Enzyme Inhibition

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylisoquinolin-3-ol is a heterocyclic organic compound belonging to the isoquinoline alkaloid family. While direct evidence of its activity as an enzyme inhibitor is not extensively documented in publicly available literature, the broader family of isoquinoline alkaloids has been a rich source of biologically active molecules with diverse therapeutic applications.[1] Many isoquinoline derivatives have demonstrated significant inhibitory effects against a range of enzymes, suggesting that this compound holds potential as a scaffold for the development of novel enzyme inhibitors.[1][2][3][4] This document provides a prospective guide for researchers interested in exploring the enzyme inhibitory potential of this compound, outlining potential target classes and detailed protocols for its evaluation.

Potential Enzyme Targets

Based on the known activities of structurally related isoquinoline compounds, several classes of enzymes present themselves as primary targets for initial screening of this compound.

-

Protein Kinases: Various isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases.[5][6][7][8]

-

Phosphodiesterases (PDEs): Certain isoquinoline compounds have shown inhibitory activity against phosphodiesterases, enzymes that regulate intracellular levels of second messengers like cAMP and cGMP. PDE inhibitors are used in the treatment of cardiovascular and respiratory diseases.[9][10][11][12][13]

-

Mitochondrial Complex I: Some isoquinoline derivatives have been found to inhibit mitochondrial complex I, a key enzyme in the electron transport chain.[14] This activity is of interest in the study of neurodegenerative diseases and cancer metabolism.

Data Presentation: Hypothetical Inhibitory Activity

Should this compound exhibit inhibitory activity, the data should be presented in a clear and structured format to allow for easy comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.[15][16][17]

Table 1: Hypothetical IC50 Values for this compound Against a Panel of Protein Kinases

| Kinase Target | IC50 (µM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

Table 2: Hypothetical IC50 Values for this compound Against a Panel of Phosphodiesterases

| PDE Isoform | IC50 (µM) |

| PDE3 | Value |

| PDE4 | Value |

| PDE5 | Value |

Table 3: Hypothetical Inhibition of Mitochondrial Complex I by this compound

| Parameter | Value |

| IC50 (µM) | Value |

| Ki (µM) | Value |

| Inhibition Type | e.g., Competitive, Non-competitive |

Experimental Protocols

The following are detailed, generalized protocols for assessing the inhibitory activity of this compound against the proposed enzyme targets.

Protocol 1: In Vitro Protein Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against a specific protein kinase.

Materials:

-

Recombinant human protein kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and the diluted compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the IC50 of this compound against a specific PDE isoform.

Materials:

-

Recombinant human PDE enzyme

-

cGMP or cAMP as substrate

-

This compound stock solution (in DMSO)

-

PDE assay buffer

-

PDE-Glo™ Phosphodiesterase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the PDE assay buffer.

-

In a 96-well plate, add the PDE enzyme and the diluted compound or vehicle control.

-

Initiate the reaction by adding the cGMP or cAMP substrate.

-

Incubate the plate at room temperature for 30 minutes.

-

Stop the reaction and detect the amount of remaining cyclic nucleotide using the PDE-Glo™ detection reagents, according to the manufacturer's protocol.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Mitochondrial Complex I Activity Assay

Objective: To assess the inhibitory effect of this compound on mitochondrial complex I.

Materials:

-

Isolated mitochondria from rat liver or cultured cells

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Decylubiquinone (Coenzyme Q analog)

-

This compound stock solution (in DMSO)

-

Mitochondrial respiration buffer

-

Spectrophotometer

Procedure:

-

Isolate mitochondria using standard differential centrifugation methods.

-

Prepare a reaction mixture in a cuvette containing respiration buffer and a known concentration of mitochondria.

-

Add a serial dilution of this compound or vehicle control.

-

Initiate the reaction by adding NADH.

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation for each compound concentration.

-

Determine the percentage of inhibition and the IC50 value.

Visualizations

The following diagrams illustrate the proposed experimental workflows and a relevant signaling pathway.

Caption: Workflow for Protein Kinase Inhibition Assay.

Caption: Simplified cAMP Signaling Pathway and Potential Inhibition by this compound.

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jptcp.com [jptcp.com]

- 5. Exploration of 3-methylisoquinoline-4-carbonitriles as protein kinase A inhibitors of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 11. Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-3-substituted imidazoquinazolinones: potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]